molecular formula C16H10Cl2N2 B2456199 4,6-Bis(4-chlorophenyl)pyrimidine CAS No. 141034-82-4

4,6-Bis(4-chlorophenyl)pyrimidine

Cat. No.: B2456199
CAS No.: 141034-82-4
M. Wt: 301.17
InChI Key: HTRMNASRDCVQKN-UHFFFAOYSA-N
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Description

4,6-Bis(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyrimidine ring

Safety and Hazards

While specific safety and hazard information for 4,6-Bis(4-chlorophenyl)pyrimidine is not available, general safety data for related compounds suggest that they should be handled with care to avoid dust formation and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the pyrimidine ring with the 4-chlorophenyl groups attached at the 4 and 6 positions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Bis(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(4-chlorophenyl)pyrimidine is unique due to the presence of both chlorophenyl groups, which enhance its stability and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability .

Properties

IUPAC Name

4,6-bis(4-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRMNASRDCVQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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